
(4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of new compounds incorporating (4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone or structurally related moieties, demonstrating significant antimicrobial activity. For instance, studies have explored the synthesis of various piperidine- and pyridine-derivatives, highlighting their potential as antimicrobial agents against a range of bacterial and fungal pathogens. These compounds have been synthesized through multi-step reactions, with their structures confirmed via spectroanalytical techniques such as FT-IR, 1H NMR, and mass spectrometry. The antimicrobial efficacy of these derivatives suggests their potential application in combating microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Structural and Molecular Studies
In-depth structural and molecular studies have been conducted on compounds related to (4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, providing insights into their chemical properties and potential interactions with biological targets. For example, the crystal structure analysis of certain derivatives has revealed interesting conformational aspects and potential for forming hydrogen bonds, which could be crucial for their biological activities. These studies often utilize advanced techniques like X-ray diffraction and molecular docking to understand the compounds' structures and interactions at the molecular level (Kloubert, Kretschmer, Görls, & Westerhausen, 2012).
Potential as Anticancer Agents
There has also been exploration into the potential anticancer properties of compounds structurally related to (4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone. These studies involve synthesizing novel heterocyclic compounds and evaluating their anticancer activity against various cancer cell lines. The promising results from these studies suggest the potential of these compounds in developing new anticancer therapies, further highlighting the broad applicability of (4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone-related compounds in scientific research and medicine (Katariya, Vennapu, & Shah, 2021).
Eigenschaften
IUPAC Name |
(4-methylthiophen-2-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-8-13(21-10-11)15(19)18-7-3-4-12(9-18)20-14-5-2-6-16-17-14/h2,5-6,8,10,12H,3-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCRRLAUGOSUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiophen-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-N-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2602324.png)
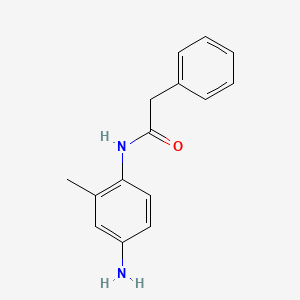
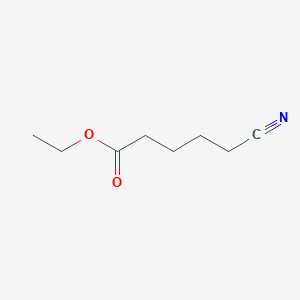
![5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid](/img/structure/B2602327.png)
![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602329.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2602331.png)
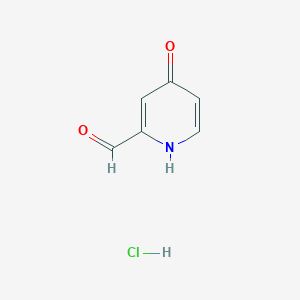
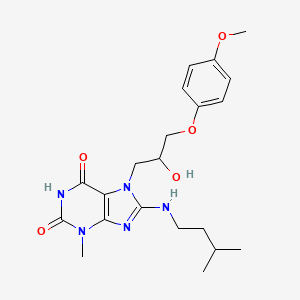
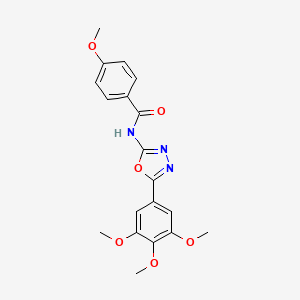
![(4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2602340.png)
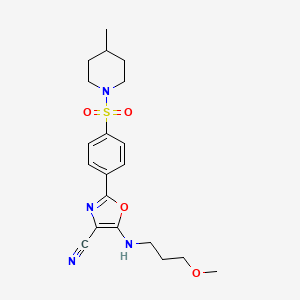
![3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2602343.png)
